Metaldehyde

Overview

Description

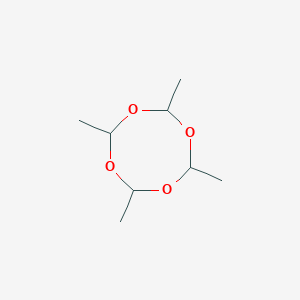

Metaldehyde is an organic compound with the formula (C8H16O4). It is used as a pesticide against slugs and snails . It is the cyclic tetramer of acetaldehyde . It has a white crystalline appearance with a menthol odor .

Synthesis Analysis

Metaldehyde is obtained in moderate yields by treating acetaldehyde with various acid catalysts, such as hydrogen bromide, and cooling . The liquid trimer, paraldehyde, is also obtained. The reaction is reversible; upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .

Molecular Structure Analysis

Metaldehyde exists as a mixture of four stereoisomers, molecules that differ with respect to the relative orientation of the methyl groups on the 8-membered ring . The stereoisomers have respectively the molecular symmetries Cs (with symmetry of order 2), C2v (order 4), D2d (order 8), and C4v (order 8) .

Chemical Reactions Analysis

The observed precursor molecular ions of metaldehyde were confirmed from tandem mass spectrometry (MS/MS) experiments by studying the fragmentation patterns produced via collision-induced dissociation . The signal intensity ratios of the most abundant MS/MS transitions for metaldehyde (177 → 149 for protonated ion) were found to be linear in the range 0.01 to 5 ng/mL .

Physical And Chemical Properties Analysis

Metaldehyde is a white-colored crystalline solid . It is insoluble in water . It is highly flammable and when ignited will give off irritating fumes . It has a molar mass of 176.212 g/mol and a density of 1.27 g/cm^3 .

Scientific Research Applications

Photocatalytic Removal

Metaldehyde is a molluscicide used in agriculture and residential sectors. Recent studies have focused on its removal from water sources, especially drinking water. Nano-sized zinc oxide/laponite composites (NZnC) have shown promise in removing metaldehyde through photocatalysis. Optimal conditions for removal efficiency include pH around 10.4 and a specific NZnC mass, resulting in significant degradation of metaldehyde (Doria et al., 2013).

Predictive Modeling with SWAT

The Soil and Water Assessment Tool (SWAT) has been integrated with various datasets to model metaldehyde in river catchments. This method helps in effectively predicting metaldehyde levels in environments, considering variables like pesticide application efficiency and timing (Purnell et al., 2020).

Rapid Detection Techniques

Paper spray mass spectrometry (PS-MS) provides a rapid method (under a minute) for analyzing metaldehyde residues in water. This technique is significant for environmental monitoring and ensuring water quality, especially in detecting low concentrations of metaldehyde without pre-concentration steps (Maher et al., 2016).

Microbial Degradation

Research into soil microbial communities reveals a widespread capacity to degrade metaldehyde. This capacity was observed across various soil types and environmental conditions, suggesting a natural biodegradation potential in soils (Balashova et al., 2019).

Bacterial Isolation for Bioremediation

Metaldehyde-degrading bacteria have been isolated from soils, providing a potential solution for addressing metaldehyde contamination. These bacteria, from the genera Acinetobacter and Variovorax, can degrade metaldehyde and may offer a biological approach to remediate contaminated environments (Thomas et al., 2017).

Oxidative Degradation Technologies

Studies on TAML/H2O2 oxidative degradation show potential for breaking down metaldehyde into less harmful compounds like acetaldehyde and acetic acid. This research is critical for advancing water treatment technologies against persistent pollutants (Tang et al., 2016).

Mechanism of Action

Target of Action

Metaldehyde primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception .

Mode of Action

Once ingested, metaldehyde is rapidly hydrolyzed to acetaldehyde . This causes the mollusc to produce excess mucus, leading to dehydration . The interaction of metaldehyde with its primary target leads to changes in the mollusc’s physiological state, resulting in its eventual death.

Biochemical Pathways

It is known that the hydrolysis of metaldehyde to acetaldehyde plays a crucial role in its mode of action . Acetaldehyde is a toxic metabolite that can cause various biochemical disruptions, leading to the overproduction of mucus and dehydration in molluscs .

Pharmacokinetics

Metaldehyde is readily absorbed in the gastrointestinal tract upon ingestion . It is then metabolized to acetaldehyde, which can cross the blood-brain barrier, affecting the level of consciousness in animals

Result of Action

The molecular and cellular effects of metaldehyde’s action primarily involve the overproduction of mucus, leading to dehydration in molluscs . This is a result of the toxic effects of acetaldehyde, the primary metabolite of metaldehyde . Additionally, changes in enzyme activities and histopathology have been observed after exposure to metaldehyde .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of metaldehyde. Due to its physicochemical properties, metaldehyde runs off readily from fields and enters surface water bodies . This can lead to elevated concentrations of the compound in drinking water capitation sites . Changes in weather patterns and the crops being grown can also contribute to increased usage and environmental presence of metaldehyde .

Safety and Hazards

Metaldehyde is flammable, toxic if ingested in large quantities, and irritating to the skin and eyes . It may be toxic by ingestion and is very irritating to skin and eyes . It can cause nausea, vomiting, diarrhea, and abdominal pain . Exposure to Metaldehyde can cause irritability, sleepiness, fever, muscle twitching, convulsions, coma, and death . Metaldehyde may damage the liver and kidneys .

Future Directions

Metaldehyde is considered an emerging pollutant and is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . This presents a challenge for providers of drinking water. Understanding the sources, transport, and environmental fate of this compound is therefore important . Novel techniques used for the removal of metaldehyde from drinking water are presented together with potential catchment management strategies and initiatives useful for the mitigation of this molluscicide in the environment .

properties

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Metaldehyde | |

Color/Form |

Crystalline powder, Crystals | |

CAS RN |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of metaldehyde on its target organisms, slugs and snails?

A1: Metaldehyde primarily targets the mucus cells (mucocytes) of slugs and snails, causing irreversible damage. [] These mucus cells are essential for terrestrial life in these organisms. [] The rapid destruction of mucocytes leads to severe physiological disturbances and ultimately death. []

Q2: How does the toxicity of metaldehyde differ from its metabolite, acetaldehyde?

A2: While acetaldehyde is a metabolite of metaldehyde, studies suggest that metaldehyde itself plays a larger role in the overall toxicity. [] Dogs dosed with metaldehyde displayed different clinical signs and had higher mortality rates compared to those dosed with acetaldehyde. []

Q3: Are there any neurotoxic effects associated with metaldehyde poisoning?

A3: Yes, metaldehyde exhibits neurotoxic effects. [] Studies in mice revealed that poisoning symptoms initiate at brain concentrations of approximately 12 ppm, progressing to convulsions and death at around 40 ppm. [] These effects were mitigated by diazepam and phenobarbital, suggesting a possible disruption of the GABAergic system. []

Q4: What is the chemical structure of metaldehyde?

A4: Metaldehyde is the cyclic tetramer of acetaldehyde. [] It forms a tetragonal prism structure. []

Q5: What is the molecular formula and weight of metaldehyde?

A5: The molecular formula of metaldehyde is C8H16O4, and its molecular weight is 176.21 g/mol.

Q6: How does the effectiveness of metaldehyde as a molluscicide vary with environmental factors?

A6: The efficacy of metaldehyde is influenced by environmental factors such as temperature and rainfall. [, , ] Lower temperatures significantly reduce its molluscicidal activity. [] Rainfall can wash metaldehyde off treated seeds, reducing its effectiveness. []

Q7: What happens to metaldehyde in soil?

A7: Metaldehyde degrades rapidly in soil under aerobic conditions, primarily by microbial activity. [, ] The half-life of metaldehyde in average German agricultural soils is reported to be between 5.3 to 9.9 days. []

Q8: What are the primary uses of metaldehyde?

A8: Metaldehyde is primarily used as a molluscicide to control slugs and snails in agricultural and horticultural settings. [, , , , , , ]

Q9: Have any computational studies been conducted to understand metaldehyde degradation?

A9: While not directly addressed in the provided abstracts, computational chemistry techniques could be valuable for investigating metaldehyde degradation pathways and the interactions of metaldehyde with potential degrading enzymes.

Q10: How does the structure of metaldehyde contribute to its specific toxicity to molluscs?

A10: While the exact mechanism remains unclear, research suggests that the cyclic tetramer structure of metaldehyde is crucial for its specific action on molluscan mucocytes. [] Further studies are needed to elucidate the structure-activity relationship in more detail.

Q11: Are there any specific formulation challenges associated with metaldehyde?

A11: Metaldehyde's low solubility in water presents a challenge for its formulation and application in aquatic environments. [] Researchers are exploring novel approaches like nanoparticle composites and coupled adsorption-electrochemical techniques to overcome this limitation and enhance its efficacy in water treatment. [, ]

Q12: How is metaldehyde metabolized in mammals?

A13: In mammals, metaldehyde is primarily metabolized to acetaldehyde, which is further oxidized to acetic acid. [] Excretion occurs primarily through urine, with a reported plasma half-life of 27 hours. []

Q13: What is the estimated lethal dose (LD50) of metaldehyde in dogs?

A14: The oral LD50 of metaldehyde in dogs is estimated to be 100 mg/kg body weight. [] This highlights the potential danger of metaldehyde poisoning in pets.

Q14: What in vivo models have been used to study metaldehyde toxicity?

A15: Various animal models, including mice, rats, dogs, and fish, have been used to investigate metaldehyde toxicity and its effects on different organ systems. [, , , , ] These models help in understanding the clinical signs, pathological changes, and potential treatment strategies for metaldehyde poisoning.

Q15: What are the common clinical signs of metaldehyde poisoning in animals?

A16: Clinical signs of metaldehyde poisoning in animals typically manifest within 1-3 hours post-ingestion. [] Common symptoms include hyperpnea, tachycardia, ataxia, tremors, seizures, hypersalivation, and gastrointestinal disturbances. [, ] Severe cases can lead to acidosis, hyperthermia, and even death. []

Q16: What are the environmental concerns associated with the use of metaldehyde?

A17: The widespread use of metaldehyde has raised concerns about its potential impact on the environment, particularly its presence in water resources. [, , , , ] Its persistence in water bodies and potential toxicity to non-target organisms necessitate the development of effective mitigation strategies. []

Q17: What approaches are being explored for removing metaldehyde from water?

A18: Researchers are actively investigating various methods for removing metaldehyde from water, including adsorption onto activated carbon, photocatalytic degradation using nanoparticles, and biological degradation using metaldehyde-degrading bacteria. [, , , , ]

Q18: What analytical techniques are commonly employed for metaldehyde detection and quantification?

A20: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the accurate detection and quantification of metaldehyde in various matrices, including biological samples, water, and soil. [, ] This technique enables the sensitive measurement of metaldehyde levels, aiding in diagnosis, monitoring, and environmental analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)

![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)

![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)

![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)

![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)